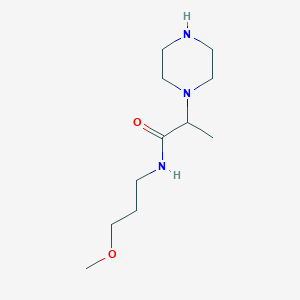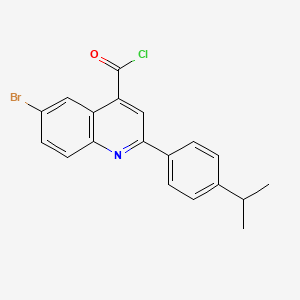
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 6-bromoquinoline and 4-isopropylphenylboronic acid.
Suzuki Coupling Reaction: The 6-bromoquinoline undergoes a Suzuki coupling reaction with 4-isopropylphenylboronic acid in the presence of a palladium catalyst to form 6-bromo-2-(4-isopropylphenyl)quinoline.
Analyse Chemischer Reaktionen
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The bromine atom on the quinoline ring can participate in further coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride has several applications in scientific research:
Proteomics Research: It is used as a reagent in proteomics research to study protein interactions and functions.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific proteins or enzymes.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets, such as proteins or enzymes. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function . The quinoline ring structure also allows for interactions with various biological pathways, potentially affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carbonyl chloride can be compared with similar compounds such as:
6-Bromo-2-(4-isopropylphenyl)quinoline-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride group, which affects its reactivity and applications.
6-Bromo-2-(4-isopropylphenyl)quinoline: Lacks the carbonyl chloride group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of a quinoline ring with both a bromine atom and a carbonyl chloride group, providing a versatile platform for various chemical modifications and applications .
Eigenschaften
IUPAC Name |
6-bromo-2-(4-propan-2-ylphenyl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrClNO/c1-11(2)12-3-5-13(6-4-12)18-10-16(19(21)23)15-9-14(20)7-8-17(15)22-18/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNNYYZJSOQZRFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-methoxy-5-sulfamoylphenyl)methyl]propanamide](/img/structure/B1372313.png)

![2-(1,4-Dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)ethanamine hydrochloride](/img/structure/B1372316.png)

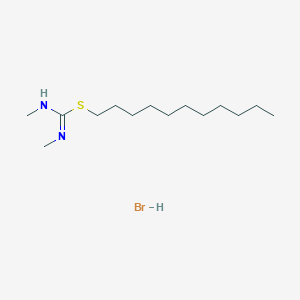
![3-Amino-1-[1-(2,4-dichlorophenyl)ethyl]thiourea](/img/structure/B1372320.png)
![2-fluoro-5-methyl-N-[1-(4-methylphenyl)ethyl]aniline](/img/structure/B1372322.png)
![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride](/img/structure/B1372323.png)

![2-Methyl-5-[(oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1372328.png)
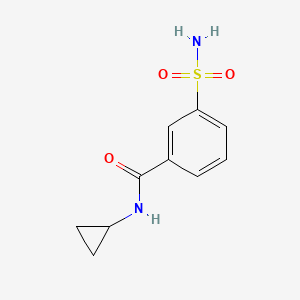
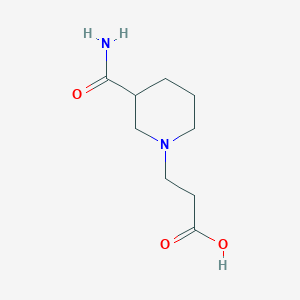
![2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole hydrochloride](/img/structure/B1372333.png)
